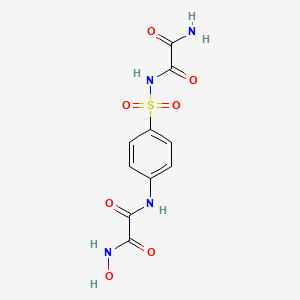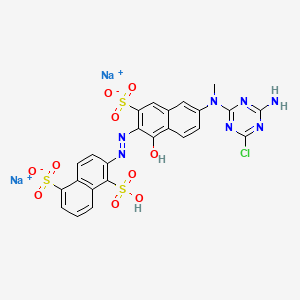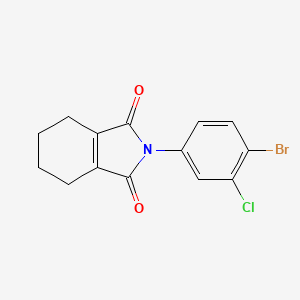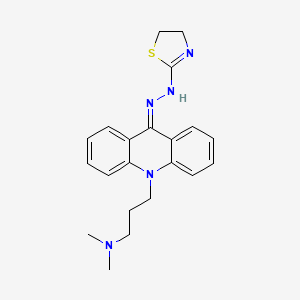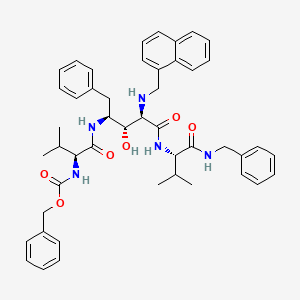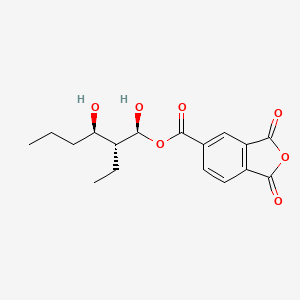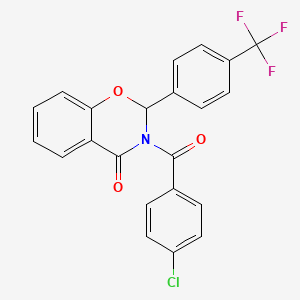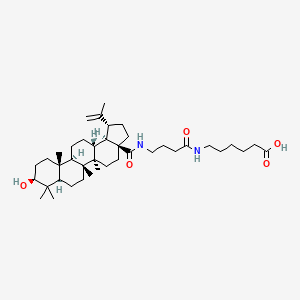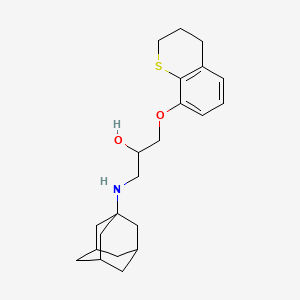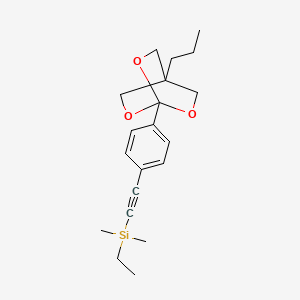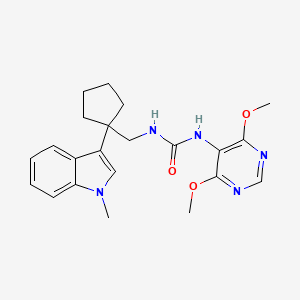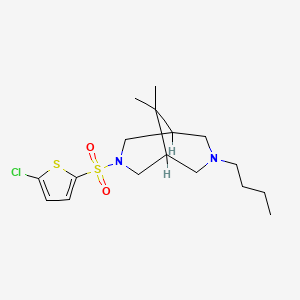
N-Desbenzylbenidipine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Desbenzylbenidipine typically involves the metabolic transformation of benidipine. This process is mediated by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5 . The reaction conditions involve the presence of NADPH, which facilitates the N-debenzylation of benidipine .
Industrial Production Methods: Industrial production of this compound is not commonly reported, as it is primarily studied as a metabolite rather than a standalone compound. The focus is more on understanding its formation and role in the metabolism of benidipine .
Chemical Reactions Analysis
Types of Reactions: N-Desbenzylbenidipine undergoes several types of chemical reactions, including:
Oxidation: This reaction is facilitated by cytochrome P450 enzymes, leading to the formation of dehydrobenidipine.
Reduction: Although less common, reduction reactions can also occur under specific conditions.
Substitution: This reaction involves the replacement of functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: NADPH and cytochrome P450 enzymes (CYP3A4 and CYP3A5) are essential for the oxidation process.
Reduction: Specific reducing agents can be used under controlled conditions.
Substitution: Various reagents can be employed depending on the desired substitution reaction.
Major Products Formed:
Dehydrobenidipine: Formed through the oxidation of this compound.
Scientific Research Applications
N-Desbenzylbenidipine has several scientific research applications, including:
Mechanism of Action
N-Desbenzylbenidipine exerts its effects through the inhibition of calcium channels. The compound specifically targets L, N, and T type calcium channels, similar to benidipine . This inhibition leads to a decrease in calcium ion influx, resulting in vasodilation and reduced blood pressure . The high affinity of this compound for cell membranes contributes to its long-lasting pharmacological activity .
Comparison with Similar Compounds
Benidipine: The parent compound from which N-Desbenzylbenidipine is derived.
Dehydrobenidipine: Another metabolite formed through the oxidation of this compound.
Amlodipine: A similar dihydropyridine calcium channel blocker used for hypertension and angina.
Uniqueness: this compound is unique due to its specific formation through the N-debenzylation of benidipine and its role in the metabolic pathway of this calcium channel blocker . Its distinct mechanism of action and long-lasting activity make it a valuable compound for studying the pharmacokinetics and pharmacodynamics of calcium channel blockers .
Properties
CAS No. |
758642-28-3 |
|---|---|
Molecular Formula |
C21H25N3O6 |
Molecular Weight |
415.4 g/mol |
IUPAC Name |
3-O-methyl 5-O-[(3R)-piperidin-3-yl] (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H25N3O6/c1-12-17(20(25)29-3)19(14-6-4-7-15(10-14)24(27)28)18(13(2)23-12)21(26)30-16-8-5-9-22-11-16/h4,6-7,10,16,19,22-23H,5,8-9,11H2,1-3H3/t16-,19-/m1/s1 |
InChI Key |
DKQAXNFZGYGGHH-VQIMIIECSA-N |
Isomeric SMILES |
CC1=C([C@H](C(=C(N1)C)C(=O)O[C@@H]2CCCNC2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC2CCCNC2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



